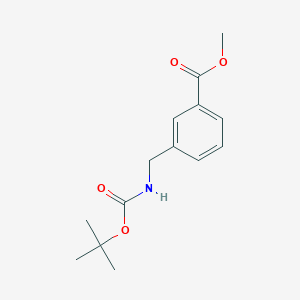

Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate

Description

Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate (CAS: 180863-55-2, C₁₄H₁₉NO₄, MW: 265.31 g/mol) is a synthetic intermediate widely used in organic chemistry and pharmaceutical research. The compound features a tert-butoxycarbonyl (Boc)-protected amino group attached via a methylene linker to the meta-position of a methyl benzoate scaffold. Its primary applications include peptide synthesis, drug discovery, and as a precursor for functionalized aromatic systems. The Boc group serves as a temporary protective moiety for amines, enabling selective reactivity in multi-step syntheses .

Properties

IUPAC Name |

methyl 3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-9-10-6-5-7-11(8-10)12(16)18-4/h5-8H,9H2,1-4H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBEKNOSAAIRRRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627682 | |

| Record name | Methyl 3-{[(tert-butoxycarbonyl)amino]methyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180863-55-2 | |

| Record name | Methyl 3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180863-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-{[(tert-butoxycarbonyl)amino]methyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc Protection and Aminomethylation

A common synthetic route begins with methyl 3-aminomethylbenzoate or its derivatives, where the amino group is protected using tert-butoxycarbonyl (Boc) protection to prevent side reactions during subsequent functionalization steps. The Boc group is introduced typically by reacting the amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions.

Methylation of Aminomethyl Group

One reported method for related compounds involves methylation of the Boc-protected aminomethyl benzoate using sodium hydride and methyl iodide in N,N-dimethylformamide (DMF) solvent. This method was described for the synthesis of Methyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate, a closely related compound, but the procedure is relevant for understanding the methylation step of the aminomethyl group in the benzoate framework.

- Step 1: Dissolve this compound in DMF.

- Step 2: Add sodium hydride (60% dispersion in oil) slowly and stir for 1 hour at room temperature.

- Step 3: Add methyl iodide dropwise and stir for an additional hour.

- Step 4: Quench the reaction with water, extract with ethyl acetate, dry, filter, and concentrate.

- Step 5: Purify the product by silica gel chromatography using 15-25% ethyl acetate/hexane as eluent.

This method yields the methylated product in approximately 57% yield.

Detailed Preparation Protocol

| Step | Reagents/Conditions | Description | Notes |

|---|---|---|---|

| 1 | This compound, DMF | Dissolution of starting material in DMF | Ensures homogeneity |

| 2 | Sodium hydride (60% dispersion in oil), stir 1 hour | Deprotonation of amine for nucleophilic substitution | Handle NaH carefully due to reactivity |

| 3 | Methyl iodide, stir 1 hour | Alkylation of nitrogen | Controlled addition to avoid side reactions |

| 4 | Water quench, ethyl acetate extraction | Reaction termination and extraction | Separation of organic phase |

| 5 | Drying over sodium sulfate, filtration, concentration | Removal of water and solvents | Prepares for purification |

| 6 | Silica gel chromatography (15-25% ethyl acetate/hexane) | Purification | Isolates pure product |

Solubility and Stock Solution Preparation

For practical applications, preparation of stock solutions of this compound is critical. The compound is soluble in solvents such as DMSO, PEG300, Tween 80, and corn oil, which are used for in vivo formulations. Physical methods like vortexing, ultrasound, or hot water bath can assist dissolution.

Stock Solution Preparation Table

| Amount of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution Volume (mL) | 3.7692 | 18.8459 | 37.6918 |

| 5 mM Solution Volume (mL) | 0.7538 | 3.7692 | 7.5384 |

| 10 mM Solution Volume (mL) | 0.3769 | 1.8846 | 3.7692 |

Volumes calculated based on molecular weight and desired molarity.

In Vivo Formulation Preparation

- Prepare a DMSO master stock solution by dissolving the compound in DMSO.

- Sequentially add PEG300, Tween 80, and distilled water or corn oil, ensuring each addition results in a clear solution before proceeding.

- Use physical methods to aid dissolution.

- This stepwise addition and clarification ensure a stable, clear formulation suitable for biological studies.

Research Findings and Yield

- The methylation reaction using sodium hydride and methyl iodide in DMF provides a moderate yield (~57%) of the methylated Boc-protected aminomethyl benzoate.

- The reaction conditions are mild (room temperature, 1-2 hours per step), which minimizes side reactions.

- Purification by silica gel chromatography is effective for isolating the target compound with high purity.

- The compound's solubility profile supports its use in various solvent systems for biological assays.

Summary Table of Preparation Methods

| Method Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc Protection | Boc2O, base (e.g., triethylamine), solvent (e.g., dichloromethane) | Typically >80% (literature standard) | Protects amino group |

| Aminomethylation | Starting methyl 3-aminomethylbenzoate, Boc protection step | - | Precursor preparation |

| Methylation | Sodium hydride, methyl iodide, DMF, room temp, 2 h total | 57% | Alkylation of Boc-protected amine |

| Purification | Silica gel chromatography (ethyl acetate/hexane) | - | Isolation of pure compound |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the Boc-protected amine with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Chemical Properties and Structure

Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate has the molecular formula . The compound features a benzoate ester group and a tert-butoxycarbonyl (Boc) protected amine, making it a significant intermediate in organic synthesis. The Boc group enhances the stability and solubility of the amine, allowing for selective reactions under acidic conditions.

Organic Synthesis

This compound serves as a crucial building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its structure allows for various transformations, facilitating the development of new compounds with desired properties .

Medicinal Chemistry

The compound is instrumental in synthesizing biologically active molecules such as enzyme inhibitors and receptor ligands. It is particularly relevant in drug development targeting neurological and cardiovascular diseases due to its ability to interact with biological macromolecules .

Biochemical Research

In biochemical studies, this compound can be employed to investigate enzyme interactions and protein modifications. The Boc-protected amine can be selectively deprotected to yield free amines that participate in further biochemical reactions .

Industrial Applications

This compound is also utilized in producing fine chemicals and specialty materials. Its versatility contributes to advancements in material science and the development of new technologies .

Research indicates that this compound exhibits several biological activities:

Antitubercular Activity

Structural analogs of this compound have shown promise as inhibitors targeting polyketide synthase 13 (Pks13), which is essential for Mycobacterium tuberculosis survival. While direct testing of this specific compound has not been reported, its analogs demonstrated significant antibacterial properties .

In Vitro Studies

In vitro assays reveal that related compounds possess minimal inhibitory concentrations (MICs) below 1 μM against various bacterial strains, indicating potent antibacterial effects .

Case Studies and Research Findings

Several studies highlight the applications and efficacy of this compound:

Case Study 1: Anticancer Activity

A study explored modifications of macrocyclic backbones using this compound to control conformation for enhanced anticancer activity. Results indicated that specific structural modifications could lead to improved interactions with cancer-related targets .

Case Study 2: Enzyme Inhibition

Research demonstrated that derivatives of this compound could effectively inhibit enzymes involved in critical metabolic pathways, showcasing its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate depends on its specific application. In general, the compound acts as a precursor or intermediate in chemical reactions, facilitating the formation of desired products. The Boc-protected amine group can be selectively deprotected under acidic conditions, revealing the free amine, which can then participate in further reactions. The ester group can also undergo hydrolysis or other transformations, contributing to the compound’s versatility in synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

- Methyl 4-((tert-butoxycarbonylamino)methyl)benzoate (CAS: 120157-96-2): This para-substituted isomer exhibits distinct crystallinity due to higher symmetry, leading to a melting point of 154–156°C (observed in its analogous derivative, Methyl 4-((tert-butoxycarbonyl)amino)benzoate) . The meta vs.

- Ethyl 3-((tert-butoxycarbonyl)amino)benzoate (CAS: 344462-84-6): Replacement of the methyl ester with an ethyl group increases lipophilicity (logP +0.5), enhancing membrane permeability but reducing aqueous solubility. This modification is critical in prodrug design .

Substituent Variations

- Methyl 3-((tert-butoxycarbonyl)amino)benzoate (CAS: 161111-23-5): Lacks the methylene spacer, directly attaching the Boc-amino group to the benzene ring.

- Methyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)benzoate (CAS: 179003-02-2): Incorporates an ethyl linker instead of methylene, extending the distance between the aromatic core and Boc group. This increases conformational flexibility, which may improve binding affinity in enzyme-inhibitor complexes .

Functional Group Additions

- Methyl 3-((tert-butoxycarbonyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 1951486-59-1): The boronic ester substituent enables participation in Suzuki-Miyaura cross-coupling reactions, a feature absent in the parent compound. This makes it valuable for constructing biaryl systems in medicinal chemistry .

- Methyl 3-(3-((tert-butoxycarbonyl)amino)propoxy)-4-nitrobenzoate: The nitro group at the 4-position introduces strong electron-withdrawing effects, activating the ring for nucleophilic attack. The propoxy linker also provides a site for further functionalization (e.g., reduction to an amine) .

Key Data Table

Biological Activity

Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoate structure with a tert-butoxycarbonyl (Boc) protected amino group. The presence of the amino group suggests potential interactions with various biological targets, such as enzymes and receptors, enhancing its pharmacological profile. The Boc group is commonly used in drug development to improve solubility and stability.

The biological activity of this compound is attributed to its ability to interact with cellular macromolecules. The aminomethyl group can form hydrogen bonds and electrostatic interactions, influencing the activity of enzymes or receptors involved in various physiological processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Case Studies and Research Findings

-

Antitubercular Activity :

A study identified novel inhibitors targeting the polyketide synthase 13 (Pks13) domain, crucial for Mycobacterium tuberculosis survival. While this compound was not directly tested, its structural analogs showed promising results in inhibiting mycobacterial growth . -

In Vitro Studies :

In vitro assays demonstrated that compounds related to this compound possess minimal inhibitory concentrations (MICs) below 1 μM against various bacterial strains, suggesting potent antibacterial properties . -

Synthesis and Modification :

The synthesis of this compound involves multiple steps that preserve functional groups essential for biological activity. Modifications to the structure can lead to variations in potency and selectivity against specific targets.

Data Table: Biological Activity Overview

Q & A

Q. What are the common synthetic routes and optimal conditions for preparing Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate?

The compound is typically synthesized via Boc protection of an amine intermediate. A representative method involves reacting a benzylamine derivative with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For example, in the synthesis of a PET imaging agent precursor, the Boc-protected intermediate was generated by coupling tert-butoxycarbonyl groups to a pyrazole-containing scaffold using KOH in methanol/water at room temperature, followed by neutralization and extraction . Optimal conditions often include inert atmospheres (N₂), mild temperatures (15–25°C), and polar aprotic solvents like dichloroethane or methanol. Characterization via LCMS (e.g., [M+H]+ = 552.1) and TLC is critical for monitoring reaction progress .

Q. Which analytical techniques are most effective for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : Proton and carbon NMR confirm the Boc group (e.g., tert-butyl singlet at δ 1.48 ppm) and methyl ester resonance (δ 3.8–3.9 ppm) .

- LCMS/APCI : Validates molecular weight (e.g., m/z 552.1 [M+H]+) and purity .

- TLC : Used to track reaction completion (e.g., petroleum ether/EtOAc = 1:1) .

- XPS/PM-IRRAS : For surface-functionalized derivatives in polymer chemistry .

Q. How does the tert-butoxycarbonyl (Boc) group function as a protective moiety in this compound?

The Boc group shields the amine during multi-step syntheses, preventing unwanted nucleophilic reactions. It is stable under basic and mildly acidic conditions but cleavable via strong acids (e.g., TFA) or thermal β-scission of the tert-butoxyl radical, as observed in ESR studies . This stability is leveraged in drug development, such as protecting amines in ROS1/ALK inhibitors for PET imaging .

Advanced Research Questions

Q. What are the stability limitations of the Boc group in this compound under radical or high-temperature conditions?

The Boc group undergoes β-scission at elevated temperatures (>100°C) or in the presence of radicals, releasing CO₂ and forming a tert-butoxyl radical. Absolute rate constants for this process vary by solvent (e.g., 1.2 × 10⁶ s⁻¹ in cyclohexane at 298 K), which impacts synthetic strategies requiring thermal activation . Researchers must avoid prolonged heating in radical-rich environments (e.g., Pd/C-mediated hydrogenations) unless deprotection is intentional .

Q. How is this compound utilized in the development of radiopharmaceuticals or PET imaging agents?

It serves as a key intermediate in synthesizing isotopologues of inhibitors like lorlatinib. For example, in , the Boc-protected amine was incorporated into a pyrazole-pyridine scaffold, followed by hydrolysis to a carboxylic acid for chelator conjugation. The Boc group ensures amine integrity during coupling steps, with final deprotection enabling coordination with radionuclides (e.g., ¹¹C or ¹⁸F) .

Q. What role does this compound play in designing antimicrobial polymers?

In poly(oxazoline)s, the Boc-protected amine enables post-polymerization functionalization. For instance, describes a bifunctional initiator (3-[(tert-butoxycarbonyl)amino]benzyl-p-toluenesulfonate) to synthesize polymers with terminal quaternary ammonium groups. The Boc group’s inertness during polymerization allows precise control over antimicrobial end-group density, achieving MIC values as low as 0.1 mM against S. aureus .

Q. How do conflicting data on Boc group stability influence experimental design?

While ESR studies highlight β-scission risks , synthetic protocols in and successfully employ Boc protection under mild conditions. To resolve contradictions, researchers should:

Q. What methodologies enable the incorporation of this compound into chiral polymers or catalysts?

Chiral derivatives are synthesized via asymmetric catalysis or resolution. For example, describes chiral SAMs on nickel using poly{methyl (2R)-3-(bithiophenethio)-2-[(Boc)amino]propanoate}, where the Boc group stabilizes the amine during electropolymerization. Similarly, Pt(II) complexes with Boc-protected chiral ligands achieve enantioselectivity in hydroformylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.